Product packaging for Methyl 2-cyano-2-phenylacetate(Cat. No.:CAS No. 30698-30-7)

Methyl 2-cyano-2-phenylacetate

Cat. No.: B2646816
CAS No.: 30698-30-7
M. Wt: 175.187
InChI Key: VVAHBRVAXFGEPI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) is a high-value chemical building block in organic synthesis. Its molecular structure, featuring reactive cyano and ester functional groups on a carbon adjacent to a phenyl ring, creates a highly activated center that allows for diverse chemical transformations . This makes it a versatile precursor in the research and development of pharmaceuticals, agrochemicals, and other fine chemicals . The compound has been cited as an intermediate for molecules with potential neuroprotective, antihypotensive, and antibacterial properties . Its significance is further highlighted in cutting-edge research, where it serves as a model substrate in the development of engineered enzymes for enantioselective nucleophilic aromatic substitutions (SNAr), a landmark reaction for constructing challenging quaternary stereocenters . As a useful research compound, it is commonly employed in reactions such as condensations and palladium-catalyzed asymmetric syntheses . This compound is typically supplied with a purity of 95% or higher . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B2646816 Methyl 2-cyano-2-phenylacetate CAS No. 30698-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAHBRVAXFGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Versatile Synthetic Building Block and Intermediate

Methyl 2-cyano-2-phenylacetate's importance in organic synthesis stems from the reactivity of its functional groups. The presence of the cyano (-C≡N) and methyl ester (-COOCH3) groups on the same carbon atom, which is also attached to a phenyl ring, creates a highly activated methylene (B1212753) bridge. This structural arrangement allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.com

The cyano group, in particular, enhances the compound's reactivity, enabling it to participate in a range of reactions such as nucleophilic additions and cyclizations. cymitquimica.com This reactivity is fundamental to its role as a building block. For instance, it is used as an intermediate in the synthesis of various organic compounds, including those with potential neuroprotective, antihypotensive, and antibacterial properties.

The versatility of this compound is further highlighted by its use in the construction of complex molecular architectures. Its ability to undergo various transformations allows chemists to introduce diverse functionalities and build intricate carbon skeletons, essential for the development of new drugs and materials.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C10H9NO2 nih.govchemicalbook.comsimsonpharma.com
Molecular Weight 175.18 g/mol nih.govsimsonpharma.com
Appearance Solid cymitquimica.com
Purity 96% cymitquimica.com

Historical Development and Evolution of Synthetic Applications

The journey of methyl 2-cyano-2-phenylacetate in synthetic chemistry is marked by a continuous evolution of its applications. Initially recognized for its fundamental reactivity, its use has expanded significantly as our understanding of organic reactions has deepened.

Early synthetic methods often involved reactions like the Knoevenagel condensation. A typical synthesis might involve the reaction between methyl phenylacetate (B1230308) derivatives and cyanoacetic acid, often using a catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to improve efficiency. Over time, synthetic routes have been refined to improve yields and minimize side products. For instance, a 10% solution of this compound in benzene (B151609) can be saturated with ammonia (B1221849) under ice cooling to produce 2-cyano-2-phenylacetic acid amide with a 75% yield.

The development of new catalytic systems has further broadened the scope of reactions involving this compound and its derivatives. For example, palladium-catalyzed asymmetric fluorination of α-cyanoacetates has been a subject of research, with studies showing high enantiomeric excess for the fluorination of ethyl 2-cyano-2-phenylacetate. beilstein-journals.org This highlights the ongoing efforts to utilize this scaffold for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.

Derivatization and Structural Diversification of Methyl 2 Cyano 2 Phenylacetate

Synthesis of Carboxylic Acid and Amide Derivatives

The ester and cyano moieties of methyl 2-cyano-2-phenylacetate are primary sites for functional group interconversion, leading to the corresponding carboxylic acid and amide derivatives.

Carboxylic Acid Synthesis: The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-cyano-2-phenylacetic acid. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing aqueous solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with heating, protonates the ester carbonyl, rendering it more susceptible to nucleophilic attack by water. google.com Conversely, base-catalyzed hydrolysis (saponification) involves the use of an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup to neutralize the resulting carboxylate salt and yield the free carboxylic acid. To maximize the yield of the ester during its synthesis, anhydrous conditions are employed to prevent this reverse hydrolysis reaction.

Amide Synthesis: The amide derivative, 2-cyano-2-phenylacetamide, can be prepared directly from the methyl ester. A common method involves the ammonolysis of the ester, where a solution of this compound is treated with ammonia (B1221849) (NH₃). For example, saturating a solution of the ester in a solvent like benzene (B151609) with ammonia gas under cooling can yield the primary amide. This reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the methoxy (B1213986) group of the ester.

DerivativeStarting MaterialKey ReagentsProduct
Carboxylic AcidThis compoundH₂O, H⁺ or OH⁻ (e.g., H₂SO₄ or NaOH)2-Cyano-2-phenylacetic acid
AmideThis compoundAmmonia (NH₃)2-Cyano-2-phenylacetamide

Preparation of Amine-Functionalized Compounds

The cyano group in this compound is a valuable functional handle that can be converted into a primary amine through reduction. This transformation significantly increases the structural and functional diversity of the resulting molecules, introducing a basic nitrogen atom that is crucial in many biologically active compounds.

The reduction of the nitrile functionality to a primary amine (–CH₂NH₂) can be accomplished using several powerful reducing agents. chemguide.co.uk One of the most common and effective methods is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. chemguide.co.ukresearchgate.netyoutube.com This reagent delivers hydride ions to the electrophilic carbon of the nitrile, ultimately reducing the carbon-nitrogen triple bond. chemguide.co.uk

Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.ukorganic-chemistry.org Commonly used catalysts for this transformation include palladium (Pd), platinum (Pt), or Raney Nickel. chemguide.co.ukresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures to facilitate the reduction. chemguide.co.uk These methods convert this compound into methyl 2-(aminomethyl)-2-phenylacetate, a compound featuring a primary amine group.

Reaction TypeKey Reagents / CatalystsProduct
Chemical Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or acid workupMethyl 2-(aminomethyl)-2-phenylacetate
Catalytic HydrogenationHydrogen (H₂), Palladium (Pd), Platinum (Pt), or Raney NickelMethyl 2-(aminomethyl)-2-phenylacetate

Regio- and Stereoselective Arylation and Alkylation Strategies

The hydrogen atom at the α-carbon of this compound is acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups. This allows for the ready formation of a carbanion (enolate), which can act as a nucleophile in alkylation and arylation reactions, enabling the construction of a quaternary carbon center.

Alkylation: Alkylation at the α-position is a fundamental strategy for extending the carbon framework. The process involves deprotonation of the α-carbon with a suitable base to form the nucleophilic enolate, followed by reaction with an electrophilic alkylating agent, such as an alkyl halide. This substitution reaction effectively replaces the α-hydrogen with an alkyl group.

Arylation: The introduction of an aryl group at the α-position, a more challenging transformation, is often accomplished using transition metal catalysis. Palladium-catalyzed α-arylation has emerged as a powerful method for forming C(sp²)-C(sp³) bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide (e.g., aryl bromide or chloride) with the enolate of the cyanoacetate (B8463686). organic-chemistry.orgresearchgate.net The catalytic cycle often utilizes a palladium precursor and a sterically hindered phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination. organic-chemistry.orgresearchgate.net The arylation of ethyl phenylcyanoacetate, a close analogue, demonstrates the viability of this strategy. researchgate.net These methods provide a direct route to α,α-disubstituted phenylacetate (B1230308) derivatives.

TransformationMethodKey Reagents / CatalystsProduct Type
AlkylationNucleophilic Substitution1. Base (e.g., NaH, KHMDS) 2. Alkyl Halide (R-X)Methyl 2-alkyl-2-cyano-2-phenylacetate
ArylationPalladium-Catalyzed Cross-CouplingPd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base, Aryl Halide (Ar-X)Methyl 2-aryl-2-cyano-2-phenylacetate

Incorporation of Halogenated Substituents

Halogen atoms can be introduced at the α-position of this compound, providing a valuable synthetic handle for further transformations such as cross-coupling reactions or nucleophilic substitutions.

The α-carbon, being activated by two adjacent electron-withdrawing groups, is susceptible to electrophilic halogenation. α-Bromination is a common example of this type of functionalization. Standard laboratory procedures for the α-bromination of compounds with activated methylene (B1212753) groups can be applied. One such method involves the use of N-bromosuccinimide (NBS), often with a radical initiator or under acidic conditions. google.com Another established method for brominating activated α-carbons is the direct use of bromine (Br₂) in a suitable solvent, sometimes with an acid catalyst to promote enol formation. mdpi.com These methods would yield methyl 2-bromo-2-cyano-2-phenylacetate, a versatile intermediate for further synthetic elaboration.

Halogenation TypeHalogenating AgentProduct
α-BrominationN-Bromosuccinimide (NBS)Methyl 2-bromo-2-cyano-2-phenylacetate
α-BrominationBromine (Br₂)Methyl 2-bromo-2-cyano-2-phenylacetate

Scaffold Construction for Complex Organic Molecules

The multiple reactive sites on this compound make it an excellent building block for the synthesis of more complex molecular architectures, including various heterocyclic systems and scaffolds for pharmaceutically active compounds. Its utility as a synthetic intermediate is highlighted by its role in producing compounds with potential neuroprotective, antibacterial, and antihypotensive properties.

The compound can serve as a precursor to important pharmaceutical scaffolds. For instance, it has been identified as a phthalazinone derivative, a class of compounds investigated for cardiovascular and neurological disorders. biosynth.com Furthermore, the phenylacetonitrile (B145931) core, from which this compound is derived, is a key component in the synthesis of phenylethylamines, which are found in drugs like the antiarrhythmic verapamil. thieme-connect.com

The reactivity of the cyano and ester groups, along with the activated methylene group, allows for participation in cyclization and condensation reactions. For example, the core structure is related to intermediates used in the synthesis of highly substituted pyridines and benzothiazoles, which are privileged structures in medicinal chemistry. arkat-usa.orgresearchgate.net The ability to undergo diverse transformations such as hydrolysis, amidation, reduction, alkylation, and arylation allows chemists to use this compound as a versatile starting point for constructing complex and functionally rich organic molecules.

Catalytic Transformations Utilizing Methyl 2 Cyano 2 Phenylacetate and Its Analogs

Transition Metal Catalysis

Transition metals, with their diverse electronic properties and coordination capabilities, serve as powerful catalysts for activating α-cyanoacetates towards various transformations. Silver, palladium, and copper complexes have been prominently featured in the development of novel synthetic methodologies.

Silver-Catalyzed Aldol (B89426) and Cycloaddition Reactions

Silver salts have emerged as effective catalysts in organic synthesis due to their unique catalytic activity and high functional group compatibility. alfachemic.com As soft, carbophilic Lewis acids, silver catalysts are particularly adept at activating carbon-carbon multiple bonds, such as those in alkynes, facilitating a range of transformations including cycloadditions. alfachemic.comrsc.org

While specific examples detailing the use of methyl 2-cyano-2-phenylacetate in silver-catalyzed aldol reactions are not extensively documented, the reactivity of related substrates in cycloaddition reactions provides significant insight. For instance, silver catalysts like silver triflimide (AgNTf₂) have been shown to catalyze the [2+2] cycloaddition reaction between alkynyl acids and electrophilic olefins. Notably, this reaction is effective for olefins bearing specific functional groups such as a cyano or an ester group. alfachemic.com This suggests the potential for this compound and its analogs to participate as reactive partners in similar silver-catalyzed cycloaddition processes, leveraging the activating nature of their constituent groups. The general applicability of silver catalysis to cycloaddition reactions provides a framework for the synthesis of complex pyrrolidine (B122466) compounds and other biologically active heterocycles with good regioselectivity and stereoselectivity. alfachemic.com

Palladium-Catalyzed Fluorination of Alpha-Cyanoacetates

The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. Palladium-catalyzed reactions have provided a powerful tool for the enantioselective fluorination of active methylene (B1212753) compounds, including α-cyanoacetates.

Research has demonstrated the development of catalytic enantioselective electrophilic fluorination of α-cyano acetates and α-cyanophosphonates using chiral palladium complexes. In these reactions, a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to deliver the fluorine atom. The process affords the corresponding α-cyano-α-fluorinated products in high yields and with excellent enantiomeric excesses, in some cases reaching up to 99% ee. A key advantage of these systems is their ability to be conducted in alcoholic solvents without rigorous exclusion of water.

Below is a table summarizing the results for the fluorination of various α-cyanoacetate substrates, demonstrating the versatility and efficiency of the palladium-catalyzed approach.

Substrate (R)Catalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee %)
Phenyl10Methanol (B129727)9596
4-Chlorophenyl10Methanol9497
4-Methoxyphenyl10Methanol9295
2-Naphthyl10Methanol9699
Methyl10Methanol8590

Data is synthesized from typical results presented in relevant literature for illustrative purposes.

The mechanism of these reactions involves the coordination of the chiral palladium catalyst to the α-cyanoacetate, followed by deprotonation to form a palladium enolate. This intermediate then reacts with the electrophilic fluorine source, with the chiral ligands on the palladium complex directing the facial approach of the fluorinating agent to induce high stereoselectivity.

Copper-Catalyzed Hydrocyanation Processes

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a significant industrial process, particularly in the synthesis of nylon precursors. While nickel-based catalysts are common, copper catalysis offers an alternative pathway, especially for the monohydrocyanation of conjugated dienes like butadiene.

The copper-catalyzed process typically utilizes copper(I) halides, such as CuBr, and appears to rely on the presence of halogenated species. Evidence suggests a mechanism that may proceed through the protonation of the olefin by an acidic, bromine-containing copper species. The reaction is efficient for converting butadiene into 3-pentenenitrile (B94367) with high yields (>90%) and excellent regioselectivity for 1,4-addition.

It is important to note that this process describes the addition of HCN to an unsaturated substrate. In a related but distinct transformation, α-cyanoacetate derivatives can be used as cyanide sources themselves. For example, a method for the copper-catalyzed cyanation of heterocycles has been developed using ethyl(ethoxymethylene)cyanoacetate as a non-toxic and readily available cyanating agent. alfachemic.com This highlights the versatility of cyanoacetate (B8463686) compounds in copper-catalyzed reactions, serving not as the substrate for hydrocyanation but as a key reagent for cyanation.

Organocatalysis and Biocatalysis

In addition to transition metals, non-metal-based catalytic systems, including small organic molecules (organocatalysts) and enzymes (biocatalysts), have been instrumental in the asymmetric synthesis involving α-cyanoacetates.

Enantioselective Catalysis in Asymmetric Synthesis

Organocatalysis has become a cornerstone of asymmetric synthesis, providing a powerful alternative to metal-based catalysts. Chiral small molecules can effectively induce enantioselectivity in reactions involving prochiral substrates like substituted α-cyanoacetates.

One prominent example is the asymmetric amination of α-aryl α-cyanoacetates, catalyzed by bifunctional cinchona alkaloids. These catalysts, which possess both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group, can activate both the nucleophile and the electrophile (an azodicarboxylate) simultaneously. This dual activation leads to highly organized transition states, resulting in excellent enantioselectivity. However, the enantioselectivity can be highly sensitive to the substrate structure; while α-aryl α-cyanoacetates undergo highly enantioselective amination, the reaction with an α-alkyl substituted substrate like ethyl α-methyl α-cyanoacetate shows a significant drop in enantioselectivity (e.g., to 35% ee). nih.gov

Another successful application is the asymmetric sulfenylation of 2-substituted alkylcyanoacetates. Chiral iminophosphoranes derived from tartaric acid have been shown to be efficient organocatalysts for this transformation. This method allows for the synthesis of products with quaternary C–S stereogenic centers in good yields and with enantiomeric excesses of up to 88% under mild conditions. mdpi.com

Reaction TypeSubstrate TypeOrganocatalystProduct FeatureEnantiomeric Excess (ee %)
Aminationα-Aryl α-cyanoacetateCinchona AlkaloidN-Substituted Quaternary Center>90%
Sulfenylation2-Substituted AlkylcyanoacetateChiral IminophosphoraneQuaternary C-S StereocenterUp to 88%

Enzyme Engineering for Enhanced Chemo- and Stereoselectivity

Enzymes are nature's catalysts, offering unparalleled selectivity under mild reaction conditions. longdom.org Hydrolases, particularly lipases and esterases, are widely used in organic synthesis for the kinetic resolution of racemic mixtures. nih.govnih.gov In a kinetic resolution, one enantiomer of a racemic substrate reacts much faster than the other, allowing for the separation of the two. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. nih.gov This strategy is applicable to the resolution of α-cyanoacetate derivatives to produce enantiomerically pure compounds.

While natural enzymes exhibit high selectivity, their application can be limited by factors such as a narrow substrate scope, low stability in organic solvents, or slow reaction rates. illinois.edu Enzyme engineering, particularly through directed evolution, provides powerful tools to overcome these limitations. illinois.edutudelft.nl Directed evolution mimics natural evolution in the laboratory, involving iterative cycles of gene mutagenesis to create diverse enzyme variants, followed by high-throughput screening to identify mutants with improved properties. tudelft.nl

This approach has been successfully used to alter and enhance various enzyme characteristics:

Stereoselectivity: An enzyme's preference for one enantiomer can be not only enhanced but also inverted. For example, directed evolution has been used to switch the enantiopreference of a lipase (B570770) in the hydrolytic kinetic resolution of a chiral ester.

Activity and Stability: Mutations can be introduced to increase an enzyme's catalytic rate or its stability in non-natural environments, such as in the presence of organic solvents, which is often necessary for synthetic applications.

Substrate Specificity: The active site of an enzyme can be modified to accept substrates that are not recognized by the wild-type enzyme, thereby broadening its synthetic utility. illinois.edu

Through these engineering efforts, biocatalysts can be tailored to meet the specific demands of a chemical synthesis, making them highly valuable tools for producing chiral building blocks from precursors like this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 2-cyano-2-phenylacetate, both ¹H and ¹³C NMR provide a complete picture of the atomic framework.

Proton NMR spectroscopy identifies the number and electronic environment of hydrogen atoms in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound exhibits distinct signals corresponding to the aromatic, methine, and methyl protons.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.2–7.5 ppm. The methine proton (α-proton), being adjacent to three electron-withdrawing groups (phenyl, cyano, and ester), is significantly deshielded and is expected to appear as a singlet further downfield. The three protons of the methyl ester group are chemically equivalent and resonate as a sharp singlet at approximately δ 3.7 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) ~ 7.2 - 7.5 Multiplet 5H
Methine (CH) ~ 4.5 - 5.0 (Estimated) Singlet 1H

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound will show signals for the ester carbonyl, the aromatic carbons, the nitrile carbon, the α-carbon, and the methyl carbon.

The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum. The carbons of the phenyl ring typically resonate in the δ 125-135 ppm region. The nitrile carbon signal is characteristically found around δ 115 ppm. The α-carbon, attached to the phenyl, cyano, and carbonyl groups, is expected in the δ 40-55 ppm range, while the methyl ester carbon is the most shielded, appearing further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Chemical Shift (δ, ppm)
Ester Carbonyl (C=O) ~ 165 - 175
Aromatic (C₆H₅) ~ 125 - 135
Cyano (C≡N) ~ 115
Methoxyl (OCH₃) ~ 50 - 60

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₉NO₂, corresponding to a molecular weight of approximately 175.19 g/mol . biosynth.comchemicalbook.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 176.07. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. Key fragments for this molecule would arise from the cleavage of bonds adjacent to the quaternary carbon, leading to stable carbocations.

Table 3: Expected Ions in the Mass Spectrum of this compound

Ion m/z (approx.) Description
[C₁₀H₉NO₂]⁺ 175 Molecular Ion (M⁺)
[C₁₀H₁₀NO₂]⁺ 176 Protonated Molecular Ion [M+H]⁺
[C₉H₆NO]⁺ 144 Loss of methoxy (B1213986) radical (•OCH₃)
[C₈H₆N]⁺ 116 Loss of carbomethoxy radical (•COOCH₃)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

A strong, sharp absorption band is observed at approximately 2250 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. Another prominent strong band appears around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations of the phenyl ring in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, would be expected to show a strong signal for the symmetric C≡N stretch, complementing the IR data.

Table 4: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
Nitrile (C≡N) Stretch ~ 2250 Strong, Sharp
Ester Carbonyl (C=O) Stretch ~ 1740 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Weak

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis. A typical system would employ a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector set to a wavelength where the phenyl group absorbs strongly, such as 254 nm. This method can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity.

Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for simultaneous separation and identification. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The instrument's temperature program is optimized to ensure a good separation of components and a reasonable retention time for the analyte. GC is particularly useful for monitoring reaction conversions by analyzing aliquots of the reaction mixture over time.

Computational Chemistry and Theoretical Studies on Methyl 2 Cyano 2 Phenylacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Methyl 2-cyano-2-phenylacetate, DFT calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties that govern its chemical behavior.

The reactivity of this compound is significantly influenced by its electronic properties. The presence of the electron-withdrawing cyano (-CN) and methoxycarbonyl (-COOCH3) groups attached to the same carbon atom (the α-carbon) greatly affects the molecule's electronic distribution. DFT studies on similar compounds reveal that these groups polarize the α-carbon, making it more electrophilic and the attached hydrogen more acidic. This polarization facilitates nucleophilic attack at the α-carbon, a key step in many of its reactions.

Another important aspect that can be analyzed through DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms, particularly the α-hydrogen.

Table 1: Representative Electronic Properties Calculable by DFT for Organic Molecules

PropertySignificance
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment Measure of the overall polarity of the molecule.
Mulliken Charges Distribution of atomic charges throughout the molecule.
Molecular Electrostatic Potential (MEP) 3D visualization of the charge distribution and prediction of reactive sites.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its interactions with other molecules, such as reactants, catalysts, and solvents. Molecular modeling and molecular dynamics (MD) simulations are computational techniques employed to explore the conformational landscape and intermolecular interactions of molecules.

Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds. The rotation around the Cα-C(phenyl) and Cα-C(O)OCH3 bonds would be of particular interest. Different spatial arrangements of the phenyl, cyano, and methyl ester groups relative to each other can lead to various conformers with distinct energies and reactivities. While specific studies on the conformational preferences of this compound are not detailed in the provided search results, research on the related, simpler molecule, methyl cyanoacetate (B8463686), has identified syn and gauche conformers as being stable, with the syn conformer being the ground state. This suggests that similar stable conformations, influenced by steric and electronic effects, likely exist for this compound.

Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. For instance, an MD simulation of this compound in a solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. These simulations are also instrumental in studying the interactions between this compound and a catalyst, which is essential for understanding the mechanism of catalyzed reactions.

Table 2: Key Parameters from Molecular Modeling and Dynamics Simulations

ParameterDescription
Potential Energy Surface A map of the energy of a molecule as a function of its geometry, used to find stable conformers and transition states.
Dihedral Angle Analysis Analysis of the rotation around specific bonds to identify preferred conformations.
Radial Distribution Function Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle.
Interaction Energy The energy associated with the non-covalent interactions between molecules (e.g., van der Waals, electrostatic).

Prediction of Reaction Outcomes and Mechanistic Pathways

A significant application of computational chemistry is the prediction of reaction outcomes and the elucidation of detailed mechanistic pathways. For this compound, theoretical studies can be used to model various reactions and provide insights that are often difficult to obtain through experiments alone.

One of the important reactions of this compound is its alkylation at the α-carbon. Theoretical models can be used to study the deprotonation of the α-carbon to form a nucleophilic carbanion and its subsequent reaction with an electrophile. These models can help in understanding the factors that influence the reactivity and selectivity of such reactions.

Furthermore, computational methods can be used to screen potential catalysts for a given reaction virtually. By calculating key parameters like activation barriers for a proposed catalytic cycle with different catalysts, researchers can prioritize the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources.

Table 3: Information Obtainable from Theoretical Studies of Reaction Mechanisms

InformationRelevance
Transition State Geometry The molecular structure at the highest point of the energy barrier between reactants and products.
Activation Energy (Ea) The minimum energy required for a reaction to occur; related to the reaction rate.
Reaction Energy (ΔErxn) The overall energy change of a reaction; indicates whether a reaction is exothermic or endothermic.
Intermediate Structures The geometry and stability of transient species formed during a reaction.
Catalytic Cycle Energetics The energy profile of each step in a catalytic reaction, providing insights into catalyst efficiency.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Chiral Motifs and Biologically Relevant Scaffolds

The molecular framework of methyl 2-cyano-2-phenylacetate serves as a foundational component in the construction of complex, multi-functional molecules, including those with specific stereochemistry (chirality) and biological activity. The ability to undergo diverse transformations allows chemists to introduce various functionalities and build intricate carbon skeletons.

Detailed Research Findings: Researchers have utilized this compound as an intermediate in the synthesis of a variety of organic molecules. Its structural versatility is fundamental to its role in creating complex molecular architectures with potential therapeutic applications, including neuroprotective, antihypotensive, and antibacterial properties. biosynth.com The development of advanced catalytic systems has expanded the utility of this scaffold in asymmetric synthesis, which is crucial for the pharmaceutical industry. For example, studies on the palladium-catalyzed asymmetric fluorination of related α-cyanoacetates, such as ethyl 2-cyano-2-phenylacetate, have demonstrated the ability to produce chiral molecules with high enantiomeric excess. This highlights the ongoing efforts to leverage this chemical structure for the synthesis of enantiomerically pure compounds.

Scaffold Type Synthetic Application/Potential Biological Relevance
Phthalazinone DerivativesUsed in compounds studied for cardiovascular and neurological disorders. biosynth.com
Substituted PhenylacetatesServe as building blocks for complex molecules with potential neuroprotective and antibacterial activities.
Chiral α-CyanoacetatesPrecursors for enantiomerically enriched molecules via asymmetric catalysis.
Amidino DerivativesCyano-substituted compounds are precursors for amidino derivatives, which exhibit a broad spectrum of biological activities. researchgate.net

Intermediate in the Development of Agrochemicals and Pesticides

This compound and its structural analogs are recognized as important intermediates in the production of agrochemicals. cymitquimica.com The phenylacetate (B1230308) moiety is a core component in various fungicidal and insecticidal compounds.

Detailed Research Findings: The synthesis of modern agrochemicals often involves multi-step processes where versatile intermediates are key. Phenylacetate derivatives are employed in the production of agricultural fungicides and insecticides. google.com For instance, 2-(pyrid-2-yloxymethyl)phenylacetates, which share the core phenylacetate structure, are crucial intermediates for producing a class of agricultural fungicides known as methyl 2-[2-(aryl- and heteroaryloxymethyl)phenyl]-3-methoxyacrylates. google.com The synthetic pyrethroid class of insecticides also includes compounds that are esters of a substituted phenylacetic acid, such as esfenvalerate, which is the (S)-cyano(3-phenoxyphenyl)methyl ester of (S)-4-chloro-alpha-(1-methylethyl)-benzeneacetic acid. flvc.org These examples underscore the importance of the phenylacetate scaffold in developing a broad spectrum of pest control agents. flvc.org

Agrochemical Class Role of Phenylacetate Intermediate Example of Final Product Class
Strobilurin FungicidesServes as a key building block for the final complex molecule.Methyl 2-[2-(pyrid-2-yloxymethyl)phenyl]-3-methoxyacrylates. google.com
Pyrethroid InsecticidesForms the core acid portion of the final ester-based insecticide.Esfenvalerate, Deltamethrin. flvc.org

Contribution to Polymer Science and Advanced Materials Synthesis

The functional groups within this compound, specifically the cyano and ester moieties, are analogous to those found in cyanoacrylate monomers, which are pivotal in polymer science. Cyanoacrylate polymers are commercially significant as high-strength, rapid-curing structural adhesives used to bond a wide array of materials, including metals, plastics, and ceramics. afinitica.com

Detailed Research Findings: While direct polymerization of this compound is not widely documented, research on structurally similar compounds highlights the potential of its functional groups. Studies have been conducted on the radical copolymerization of related monomers, such as alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, with vinyl acetate (B1210297). chemrxiv.org These studies resulted in novel functional copolymers whose thermal behavior was analyzed, showing decomposition occurring in two steps between 200°C and 800°C. chemrxiv.org The synthesis of cyanoacrylate monomers, like methyl 2-cyanoacrylate, typically involves a Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization. afinitica.com This established chemistry for related cyanoacetates suggests the potential for this compound to be explored as a specialty monomer or modifier in the synthesis of advanced polymers and materials.

Role in Developing Novel Reagents and Catalytic Systems

The unique reactivity of this compound makes it a subject of interest in the development of new synthetic methodologies and catalytic processes. Its highly activated structure allows it to participate in a range of chemical reactions, such as nucleophilic additions and cyclizations, driving the innovation of catalytic systems that can control these transformations. cymitquimica.com

Detailed Research Findings: The evolution of synthetic applications for this compound has been marked by the refinement of reaction pathways to improve efficiency and yield. The development of novel catalytic systems has significantly broadened the scope of reactions involving α-cyanoacetate derivatives. Transition metal catalysts, particularly those based on palladium, have been effectively used in reactions like carbonylation and asymmetric fluorination. Furthermore, the principles of green chemistry have spurred the development of more sustainable synthetic routes, such as using phase-transfer catalysis (PTC) or organocatalysts like chitosan (B1678972) hydrogels in Knoevenagel condensations to achieve high yields under solvent-free conditions. These advancements not only enhance the utility of this compound as a building block but also contribute to the broader field of organic synthesis by providing more efficient and environmentally benign catalytic methods.

Q & A

Q. What synthetic routes are optimal for preparing Methyl 2-cyano-2-phenylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via Knoevenagel condensation between methyl phenylacetate derivatives and cyanoacetic acid. Key parameters include:

  • Catalyst selection : Piperidine or ammonium acetate in anhydrous THF or DMF enhances reaction efficiency .
  • Temperature control : Reactions performed at 60–80°C under reflux minimize side-product formation.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 4:1) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.5 ppm) and the methyl ester (δ 3.7 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) .
  • IR spectroscopy : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .
  • Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 203.1 .

Q. How should this compound be stored to ensure stability?

  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Avoid moisture and incompatible materials (strong bases/oxidizers). Stability >2 years under these conditions .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. How can purity be assessed and validated for this compound?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) with UV detection at 254 nm. Purity ≥98% is acceptable for most synthetic applications .
  • Melting point : A sharp mp range (e.g., 85–87°C) indicates high crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in asymmetric catalysis?

The cyano group’s electron-withdrawing nature polarizes the α-carbon, facilitating nucleophilic attack. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with chiral catalysts (e.g., cinchona alkaloids). Enantiomeric excess (>90%) is achievable using (R)-BINOL-derived phosphoric acids .

Q. How can contradictory crystallographic data for derivatives of this compound be resolved?

  • X-ray refinement : Use SHELXL for high-resolution data (≤1.0 Å). Adjust thermal parameters and validate via R-factor convergence (<5%) .
  • Twinned crystals : Apply the Hooft parameter in SHELXL to correct for pseudo-merohedral twinning .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Protection/deprotection : Temporarily mask the cyano group with TMSCl to prevent nucleophilic degradation .
  • Low-temperature lithiation : Use LDA at -78°C to selectively deprotonate the α-position without ester cleavage .

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, increasing yields by 20–30% compared to THF. Dielectric constant (ε) >30 enhances Pd catalyst activity .

Q. What computational tools predict the environmental fate or toxicity of this compound?

  • QSAR models : Predict biodegradation pathways using EPI Suite™. The ester group hydrolyzes rapidly (t₁/₂ ~48h at pH 7), but the cyano moiety may persist .
  • ADMET profiling : Use SwissADME to estimate logP (~1.8) and bioavailability, indicating moderate lipophilicity .

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